2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide group attached to a tetrahydroquinoline ring, which is further substituted with a propane-1-sulfonyl group and a methyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-13-26(24,25)22-12-6-8-16-10-11-17(14-19(16)22)21-20(23)18-9-5-4-7-15(18)2/h4-5,7,9-11,14H,3,6,8,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFXEDBJGSYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and benzamide analogs, such as:
- 4-hydroxy-2-quinolones
- N-phenyl-bis(trifluoromethanesulfonimide)
- Various indole derivatives
Uniqueness
What sets 2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Biological Activity
2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 306.42 g/mol
CAS Number: Not widely reported in available databases.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antipsychotic Activity: Like other benzamide derivatives, this compound has shown potential in modulating dopaminergic pathways. The benzamide structure is known for its neuroleptic effects, which could be beneficial in treating psychotic disorders .
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds within the tetrahydroquinoline class .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Dopamine Receptor Modulation: Similar to other benzamide derivatives, it may act as an antagonist at dopamine D2 receptors, contributing to its antipsychotic effects .
- Cytokine Inhibition: The anti-inflammatory effects may be mediated by the suppression of specific signaling pathways involved in cytokine production.
Study 1: Neuroleptic Activity
A comparative analysis of various benzamide derivatives indicated that compounds structurally similar to this compound exhibited significant neuroleptic activity. The study highlighted that modifications in the alkyl chain and sulfonyl group significantly impacted potency and receptor selectivity .
Study 2: Inflammatory Response
In vitro studies have demonstrated that related compounds can reduce the expression of pro-inflammatory markers in macrophages. This suggests a potential therapeutic role for this compound in inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂S |
| Molecular Weight | 306.42 g/mol |
| Antipsychotic Activity | Yes |
| Anti-inflammatory | Potentially Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
